An In-depth Technical Guide to the Core Chemical Properties and Structure of Bisphenol A-d4
An In-depth Technical Guide to the Core Chemical Properties and Structure of Bisphenol A-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Bisphenol A-d4 (BPA-d4). As a deuterated analog of Bisphenol A (BPA), a compound of significant interest in toxicology and materials science, BPA-d4 is an indispensable tool in quantitative analytical chemistry, particularly in studies utilizing mass spectrometry. This document details its physicochemical characteristics, synthesis, and spectral properties, alongside relevant experimental protocols and the biological pathways affected by its non-deuterated counterpart.
Core Chemical and Physical Properties
Bisphenol A-d4 is a stable, isotopically labeled form of Bisphenol A. It is primarily used as an internal standard for the quantification of BPA in various matrices.[1] Its physical and chemical properties are largely similar to that of BPA, with the key difference being the increased mass due to the presence of four deuterium atoms.[2]
Table 1: Physicochemical Properties of Bisphenol A-d4 and Bisphenol A
| Property | Bisphenol A-d4 | Bisphenol A |
| Synonyms | BISPHENOL-A-3,3',5,5'-D4 | 2,2-Bis(4-hydroxyphenyl)propane, BPA |
| CAS Number | 347841-41-2 | 80-05-7[3] |
| Chemical Formula | C₁₅H₁₂D₄O₂ | C₁₅H₁₆O₂[3] |
| Molar Mass | 232.31 g/mol | 228.29 g/mol [3] |
| Appearance | White to Off-White Solid | White solid[3] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethers, ketones, and esters.[2] | Very poor solubility in water; soluble in most common organic solvents.[3] |
| Storage Condition | 2-8°C | Room Temperature |
Chemical Structure and Synthesis
The deuterium atoms in Bisphenol A-d4 are located on the phenolic rings at the 3, 3', 5, and 5' positions. This specific labeling provides a distinct mass shift without significantly altering the chemical behavior of the molecule, making it an ideal internal standard.
The synthesis of Bisphenol A is achieved through the condensation of two equivalents of phenol with one equivalent of acetone, typically catalyzed by a strong acid like hydrogen chloride or a sulfonated polystyrene resin.[4][5] The synthesis of Bisphenol A-d4 follows a similar principle, utilizing deuterated phenol in the condensation reaction with acetone.
Caption: General reaction for the synthesis of Bisphenol A.
Below is the chemical structure of Bisphenol A-d4, illustrating the positions of the deuterium atoms.
Caption: Chemical structure of Bisphenol A-d4.
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Bisphenol A-d4 is predominantly used as an internal standard for the accurate quantification of BPA in complex matrices such as plasma, infant formula, and environmental samples.[6][7] The following provides a general protocol for such an analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE) [6]
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Objective: To isolate and concentrate BPA and BPA-d4 from the sample matrix.
-
Procedure:
-
A 500 µL plasma sample is spiked with a known concentration of Bisphenol A-d4 internal standard.
-
The sample is then loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interferences.
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The analytes (BPA and BPA-d4) are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase column, such as a Kinetex C18 (100x2.1mm, 1.7µm), is commonly used.[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically employed.[6][8]
-
Flow Rate: A flow rate of 0.35 mL/min is a representative example.[6]
-
Injection Volume: 20 µL of the reconstituted sample is injected.[6]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is frequently used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for both BPA and BPA-d4. For BPA, a common transition is m/z 227 -> 133.[9] For BPA-d4, the corresponding transition would be shifted by 4 Da.
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Caption: A typical experimental workflow for BPA quantification.
Spectral Data
Mass Spectrometry (MS)
The mass spectrum of Bisphenol A under electron ionization (EI) shows a characteristic molecular ion peak (M•+) at m/z 228 and a prominent fragment ion [M-CH₃]⁺ at m/z 213.[9] In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 227 is observed. A characteristic fragmentation in MS/MS is the loss of a phenol group, resulting in a product ion at m/z 133.[10][11] For Bisphenol A-d4, these masses will be shifted accordingly.
Table 2: Key Mass Spectral Fragments for BPA and BPA-d4 (Negative ESI)
| Ion | Bisphenol A (m/z) | Bisphenol A-d4 (m/z) |
| [M-H]⁻ (Precursor Ion) | 227 | 231 |
| Product Ion | 133 | 137 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of BPA in DMSO-d6 shows signals for the aromatic protons, the hydroxyl protons, and the methyl protons.[12] In Bisphenol A-d4, the signals corresponding to the aromatic protons would be absent due to the deuterium substitution on the phenyl rings.
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¹³C NMR: The ¹³C NMR spectrum of BPA shows distinct signals for the different carbon environments.[13] The spectrum of Bisphenol A-d4 would be very similar, with minor shifts in the signals of the deuterated carbons and potentially observable C-D coupling.
Biological Context: Bisphenol A Signaling Pathways
Bisphenol A is a well-documented endocrine-disrupting chemical that can mimic the effects of estrogen.[14] It exerts its biological effects by binding to estrogen receptors α (ERα) and β (ERβ).[15] This interaction can trigger both genomic and non-genomic signaling pathways.[15][16]
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Genomic Pathway: Upon binding to ERs in the cytoplasm, the BPA-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the regulation of target gene expression.[15]
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Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.[15][17] These pathways are involved in cell proliferation, survival, and migration.
Caption: Simplified BPA estrogenic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Bisphenol A - Wikipedia [en.wikipedia.org]
- 4. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 11. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]
- 13. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]
- 14. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
